![molecular formula C15H12ClNO B14358574 9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]- CAS No. 90451-59-5](/img/structure/B14358574.png)
9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-: is a derivative of carbazole, a nitrogen-containing heterocyclic compound Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]- typically involves the chlorination of carbazole followed by the introduction of an ethenyloxy group. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The subsequent reaction with an ethenyloxy compound, such as vinyl ether, introduces the ethenyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization and chromatography to ensure high-quality product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups like amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of novel organic semiconductors.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine:
- Explored for its potential anticancer properties.
- Evaluated for its use in drug delivery systems.
Industry:
- Utilized in the production of organic light-emitting diodes (OLEDs).
- Applied in the development of photovoltaic cells and other optoelectronic devices.
作用机制
The mechanism of action of 9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]- involves its interaction with various molecular targets. The chloro and ethenyloxy groups enhance its ability to form covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of key biological pathways, such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.
相似化合物的比较
9H-Carbazole: The parent compound without the chloro and ethenyloxy groups.
3-Chloro-9H-carbazole: A derivative with only the chloro group.
9-[(Ethenyloxy)methyl]-9H-carbazole: A derivative with only the ethenyloxy group.
Uniqueness: The presence of both the chloro and ethenyloxy groups in 9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]- makes it more reactive and versatile compared to its similar compounds. This dual functionalization allows for a broader range of chemical reactions and applications, particularly in the fields of organic electronics and medicinal chemistry.
属性
CAS 编号 |
90451-59-5 |
|---|---|
分子式 |
C15H12ClNO |
分子量 |
257.71 g/mol |
IUPAC 名称 |
3-chloro-9-(ethenoxymethyl)carbazole |
InChI |
InChI=1S/C15H12ClNO/c1-2-18-10-17-14-6-4-3-5-12(14)13-9-11(16)7-8-15(13)17/h2-9H,1,10H2 |
InChI 键 |
XJOLCNNTRDQLCR-UHFFFAOYSA-N |
规范 SMILES |
C=COCN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


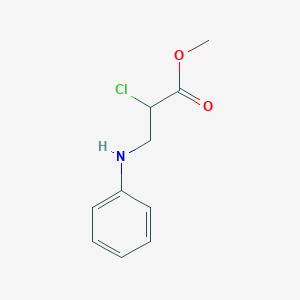
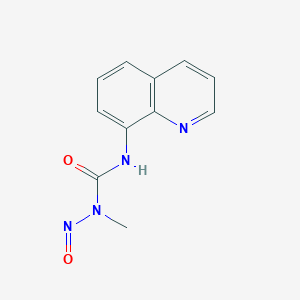

![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
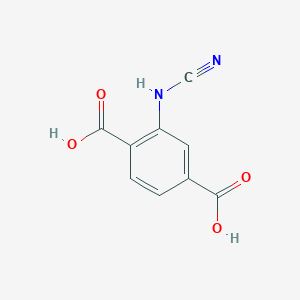
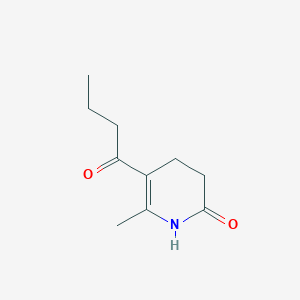
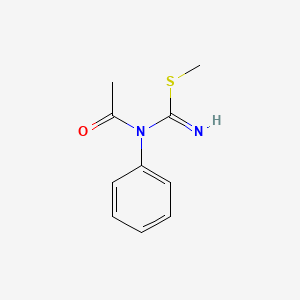
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
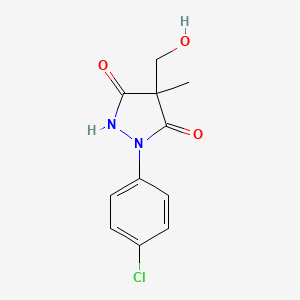
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
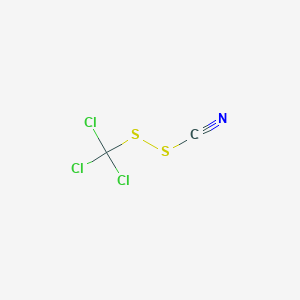
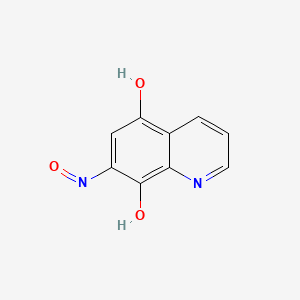
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
